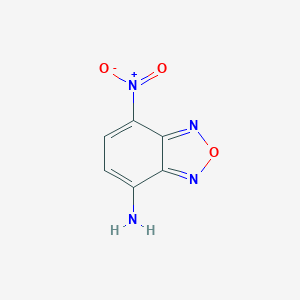

NBD-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,1,3-benzoxadiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKOGLINWAPXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345103 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10199-91-4 | |

| Record name | 4-Amino-7-nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of NBD-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-nitrobenz-2-oxa-1,3-diazol-4-amine (NBD-amine) and its derivatives are small, environmentally sensitive fluorophores widely utilized in biological and biochemical research.[1][2] The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is notable for its compact size and favorable photophysical properties.[3] NBD-based compounds are particularly valued for their solvatochromic behavior, where their fluorescence emission is highly dependent on the polarity of the local microenvironment.[2][4][5] This property makes them invaluable tools for probing protein structure, function, and dynamics, as well as for developing fluorescent probes and chemosensors.[1][6] This guide provides a comprehensive overview of the spectral properties of this compound, detailed experimental protocols for their characterization, and logical workflows for their application.

Core Spectral Properties

The fluorescence of this compound arises from an intramolecular charge transfer (ICT) transition between the electron-donating amino group and the electron-withdrawing nitro group.[7] This "push-pull" electronic structure is responsible for its sensitivity to the surrounding solvent polarity.[6] In aqueous or highly polar environments, this compound derivatives are typically weakly fluorescent.[8][9] However, upon moving to a nonpolar or hydrophobic environment, such as a lipid membrane or a protein binding pocket, their fluorescence quantum yield and lifetime increase significantly, accompanied by a blue shift (a shift to shorter wavelengths) in the emission maximum.[4][8][10]

The following tables summarize the key spectral properties of this compound and its derivatives in various solvents. It is important to note that the exact spectral characteristics can vary depending on the specific amine derivative (primary, secondary, or tertiary) and the solvent system.

| Derivative Type | Solvent | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |

| Primary Aliphatic Amine | Methanol | 465 nm | 535 nm | 22,000 cm⁻¹M⁻¹ | 0.3 | [8][10] |

| Secondary Aliphatic Amine | Methanol | 485 nm | 540 nm | 25,000 cm⁻¹M⁻¹ | <0.1 | [8][10] |

| This compound | TRIS buffer (pH 7.8) | 472 nm | 555 nm | Not Specified | Not Specified | [11] |

| NBD-TMA | Not Specified | 458 nm | 530 nm | ~13,000 cm⁻¹M⁻¹ | Not Specified | [12] |

| NBD Conjugates | Not Specified | 466 nm | 535 nm | Not Specified | Variable | [13] |

| NBD-ethylenediamine | Methanol | 466 nm | 535 nm | Not Specified | Not Specified | [14] |

| NBD-labeled Serotonin Analogs in Various Solvents | Tetrahydrofuran | Acetone | Isopropanol | Ethanol | Methanol | Dimethyl Sulfoxide | Reference(s) |

| Emission Max (λem) | 525 nm | 530 nm | 535 nm | 540 nm | 545 nm | 550 nm | [15] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the characterization of their spectral properties.

The synthesis of this compound derivatives is typically achieved through the reaction of a primary or secondary amine with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or the more reactive 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F).[8][16]

Materials:

-

4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl)

-

Primary or secondary amine of interest

-

Sodium bicarbonate

-

Water

-

1 N HCl

Procedure:

-

Dissolve the amine of interest (1.0 mmol) and sodium bicarbonate (3.0 mmol) in water.

-

In a separate flask, dissolve NBD-Cl (1.0 mmol) in acetonitrile.

-

Add the NBD-Cl solution dropwise to the amine solution.

-

Incubate the reaction mixture at 55°C for 1 hour.[17]

-

Evaporate the acetonitrile under reduced pressure.

-

Adjust the pH of the aqueous reaction mixture to approximately 2.0 using 1 N HCl.[17]

-

Concentrate the mixture to dryness.

-

Purify the resulting this compound derivative using silica (B1680970) gel column chromatography.[18]

1. Absorption Spectroscopy

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the purified this compound derivative (e.g., 1 mM) in a suitable solvent like DMSO or acetonitrile.[6]

-

Prepare a series of dilutions of the stock solution in the solvent of interest to determine the molar extinction coefficient.

-

Record the absorption spectrum of each dilution over a relevant wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorbance (λabs).[17]

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

2. Fluorescence Spectroscopy

Instrumentation:

-

Fluorometer

Procedure:

-

Prepare a dilute solution of the this compound derivative in the solvent of interest. The absorbance at the excitation wavelength should generally be kept below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength to the determined λabs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 480-700 nm).

-

Identify the wavelength of maximum emission (λem).[17]

3. Quantum Yield Determination

Procedure:

-

The fluorescence quantum yield (Φ) can be determined relative to a standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.89).[18]

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the this compound sample and the standard.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[18]

Signaling Pathways and Experimental Workflows

This compound derivatives are frequently used as fluorogenic reagents, where the non-fluorescent or weakly fluorescent reagent reacts with an analyte to produce a highly fluorescent product.[7] A common application is the detection of amines and thiols.

The following diagram illustrates a typical experimental workflow for using an NBD-based probe to detect a target analyte, such as hydrogen sulfide (B99878) (H₂S), which triggers a fluorescent response.

Caption: General workflow for analyte detection using a fluorogenic NBD-based probe.

NBD amines can also be used as quenching groups in probe design.[7] The inherent weak fluorescence of some NBD derivatives and the quenching ability of the nitro group are utilized in these systems.[7][19] For instance, a probe might consist of a fluorophore linked to an NBD amine. Upon reaction with a specific analyte, the NBD moiety is cleaved, releasing the fluorophore and leading to a significant increase in fluorescence.

Caption: Turn-on fluorescence mechanism via cleavage of an this compound quenching group.

References

- 1. IANBD ester | 67013-48-3 | Benchchem [benchchem.com]

- 2. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 6. benchchem.com [benchchem.com]

- 7. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thermofisher.com [thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. This compound - CAS-Number 10199-91-4 - Order from Chemodex [chemodex.com]

- 12. NBD-TMA - Wikipedia [en.wikipedia.org]

- 13. Amine-reactive, environment-sensitive fluorophores—Table 1.13 | Thermo Fisher Scientific - US [thermofisher.com]

- 14. biotium.com [biotium.com]

- 15. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rsc.org [rsc.org]

- 19. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

NBD-Amine Conjugates: A Technical Guide to their Excitation and Emission Spectra for Researchers

An in-depth exploration of the spectral properties, experimental methodologies, and applications of 7-nitrobenz-2-oxa-1,3-diazole (NBD)-amine fluorescent probes for researchers, scientists, and drug development professionals.

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore is a small, environmentally sensitive dye that has become an invaluable tool in biological and chemical research. Its utility stems from the fluorogenic reaction of its reactive precursors, such as NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), with primary and secondary amines. Upon reaction, the non-fluorescent NBD precursor forms a highly fluorescent NBD-amine adduct. This property makes it an excellent choice for labeling and detecting amine-containing molecules such as amino acids, peptides, proteins, and lipids. This guide provides a comprehensive overview of the excitation and emission spectral properties of NBD-amines, detailed experimental protocols, and visualizations of key concepts and workflows.

Core Photophysical Properties of NBD-Amines

The fluorescence of NBD-amines arises from an intramolecular charge transfer (ICT) process.[1] In the excited state, electron density shifts from the electron-donating amino group to the electron-withdrawing nitrobenzofurazan core. This ICT mechanism is highly sensitive to the local environment, particularly the polarity of the solvent.[2] In polar, aqueous environments, the fluorescence of NBD-amines is often quenched, while in nonpolar, hydrophobic environments, such as lipid membranes, their fluorescence is significantly enhanced.[3] This solvatochromic behavior is a key feature that is exploited in many of its applications.

Quantitative Spectral Data

The excitation and emission maxima, quantum yield (Φ), and fluorescence lifetime (τ) of NBD-amines are highly dependent on the specific amine adduct and the solvent environment. The following tables summarize these key photophysical parameters for various this compound derivatives in different solvents.

Table 1: Spectral Properties of this compound Derivatives in Various Solvents

| This compound Derivative | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference(s) |

| NBD-n-butylamine | Methanol | 465 | 535 | 0.3 | [3] |

| NBD-ethylamine (NBD-NHEt) | PBS (pH 7.4) | ~493 | ~550 | Low | [4] |

| NBD-diethylamine (NBD-N(Et)2) | PBS (pH 7.4) | ~493 | ~550 | Very Low | [4] |

| NBD-labeled Serotonin Analog | Tetrahydrofuran | 465 | ~530 | - | [2] |

| NBD-labeled Serotonin Analog | Acetone | 465 | ~535 | - | [2] |

| NBD-labeled Serotonin Analog | Isopropanol | 465 | ~540 | - | [2] |

| NBD-labeled Serotonin Analog | Ethanol | 465 | ~545 | - | [2] |

| NBD-labeled Serotonin Analog | Methanol | 465 | ~548 | - | [2] |

| NBD-labeled Serotonin Analog | Dimethyl Sulfoxide | 465 | ~552 | - | [2] |

| NBD-PE (Phosphatidylethanolamine) | - | 463 | 536 | - | [5] |

Table 2: Fluorescence Lifetimes of this compound Derivatives

| This compound Derivative | Environment | Fluorescence Lifetime (τ, ns) | Reference(s) |

| NBD-α-picolyl | Ethanol | 6.10 | [6] |

| NBD-tris(hydroxymethyl)aminomethane | Ethanol | 0.96 | [6] |

| NBD-4-amino-TEMPO | Ethanol | 0.13 | [6] |

| 22-NBD-cholesterol in PBMC | Cells | τ₁ = 2.14, τ₂ = 6.96 (at 522 nm) | [7] |

| 22-NBD-cholesterol in HEK293 cells | Cells | 4.9 ± 0.1 | [7] |

Experimental Protocols

Accurate measurement of the spectral properties of NBD-amines is crucial for their effective application. Below are detailed protocols for amine labeling and the subsequent measurement of fluorescence spectra.

Protocol 1: Labeling of Amines with NBD-F for HPLC Analysis

This protocol is adapted from methodologies used for the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis.[3]

Materials:

-

Sample containing primary or secondary amines

-

50 mM Borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA

-

100 mM NBD-F in acetonitrile

-

50 mM HCl

-

Reaction vials

-

Water bath or heating block at 60°C

-

Ice bath

Procedure:

-

Sample Preparation: Dissolve or dilute the amine-containing sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.

-

Labeling Reaction: In a reaction vial, mix 300 µl of the sample solution with 100 µl of 100 mM NBD-F/acetonitrile solution.

-

Incubation: Heat the vial at 60°C for 1 minute.

-

Reaction Quenching: Immediately cool the reaction vial on an ice bath to stop the reaction.

-

Acidification: Add 400 µl of 50 mM HCl aqueous solution to the reaction mixture.

-

Analysis: The resulting solution containing the NBD-labeled amine can be used for HPLC analysis with fluorescence detection.

Protocol 2: Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for acquiring fluorescence spectra using a spectrofluorometer.[8][9]

Equipment:

-

Spectrofluorometer

-

Fluorescence cuvette (1 cm path length)

-

Solvent appropriate for the this compound derivative

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound derivative in the chosen solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

-

Cuvette Preparation: Fill a clean fluorescence cuvette with the sample solution.

-

Instrument Setup: Place the cuvette in the sample holder of the spectrofluorometer.

-

Excitation Spectrum Measurement:

-

Set a fixed emission wavelength at the expected emission maximum.

-

Scan a range of excitation wavelengths.

-

The resulting spectrum will show the fluorescence intensity as a function of the excitation wavelength, with the peak representing the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (λex).

-

Scan a range of emission wavelengths, starting from approximately 10-20 nm above the excitation wavelength.

-

The resulting spectrum will show the fluorescence intensity as a function of the emission wavelength, with the peak representing the emission maximum (λem).

-

Visualizing Core Concepts and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and experimental workflows related to NBD-amines.

Applications in Research and Drug Development

The unique photophysical properties of NBD-amines make them versatile tools in various research areas:

-

Protein and Peptide Labeling: NBD-Cl and NBD-F are widely used to label proteins and peptides at their N-terminus or on lysine (B10760008) side chains for quantification and visualization.[3]

-

Lipid Trafficking and Membrane Dynamics: NBD-labeled lipids, such as NBD-phosphatidylethanolamine (NBD-PE) and NBD-cholesterol, are extensively used to study lipid transport, membrane fusion, and the properties of lipid rafts.[10][11] The environmental sensitivity of the NBD group provides information about the local lipid environment.

-

Sensing of Small Molecules: NBD-based probes have been developed for the detection of biologically important small molecules, such as hydrogen sulfide (B99878) (H₂S), through specific chemical reactions that modulate the fluorescence of the NBD moiety.[12]

-

Drug Delivery and Cellular Uptake: The small size and cell permeability of the NBD fluorophore allow for the labeling of drugs and peptides to monitor their cellular uptake and intracellular localization using fluorescence microscopy.[13][14]

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. interchim.fr [interchim.fr]

- 4. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrally and Time-Resolved Fluorescence Imaging of 22-NBD-Cholesterol in Human Peripheral Blood Mononuclear Cells in Chronic Kidney Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Organization and dynamics of NBD-labeled lipids in membranes analyzed by fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2 S Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

An In-depth Technical Guide to NBD-Amines: Structure, Properties, and Applications in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzofurazan (NBD)-amines and their derivatives are a class of environmentally sensitive fluorophores widely utilized in biological and biochemical research. Their utility stems from their relatively small size, which minimizes perturbation of biological systems, and their fluorescence properties that are highly dependent on the polarity of the local environment. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of NBD-amine and its key reactive analogs, NBD-Cl and NBD-F. Detailed experimental protocols and visual representations of relevant signaling pathways and workflows are included to facilitate their practical application in the laboratory.

Chemical Structure and Physicochemical Properties

The core structure of NBD is a nitrobenzofurazan moiety. This compound itself (4-amino-7-nitrobenzofurazan) is fluorescent, while the reactive derivatives, 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F), are essentially non-fluorescent until they react with primary or secondary amines to form fluorescent this compound adducts.[1][2] This fluorogenic property makes them excellent reagents for labeling and detecting amine-containing molecules.

Physicochemical Properties of this compound and its Derivatives

The following tables summarize the key physicochemical properties of this compound, NBD-Cl, and NBD-F. These values are crucial for designing labeling experiments and interpreting fluorescence data.

| Property | This compound | NBD-Cl | NBD-F |

| Molecular Formula | C₆H₄N₄O₃[3] | C₆H₂ClN₃O₃[4] | C₆H₂FN₃O₃[5] |

| Molecular Weight ( g/mol ) | 180.12[6] | 199.55[4] | 183.10[5] |

| IUPAC Name | 4-amino-7-nitro-2,1,3-benzoxadiazole | 4-chloro-7-nitro-2,1,3-benzoxadiazole[4] | 4-fluoro-7-nitro-2,1,3-benzoxadiazole[5] |

| CAS Number | 10199-91-4[3] | 10199-89-0[4] | 29270-56-2[5] |

Spectroscopic Properties of this compound Adducts

The fluorescence of NBD adducts is highly sensitive to the solvent environment, generally exhibiting higher quantum yields in nonpolar solvents.[6]

| Property | Value | Solvent/Conditions |

| Excitation Maximum (λex) | ~464 - 472 nm[1][7] | Aqueous/Organic Solvents |

| Emission Maximum (λem) | ~512 - 555 nm[1][7] | Aqueous/Organic Solvents |

| Molar Extinction Coefficient (ε) | ~13,000 - 22,000 M⁻¹cm⁻¹[8] | Methanol/DMSO |

| Quantum Yield (Φ) | Low in water (<0.01), increases in nonpolar solvents[6] | Solvent-dependent |

Solubility

| Compound | Solubility |

| This compound | Soluble in methanol.[9] |

| NBD-Cl | Soluble in DMSO, DMF, methanol, and chloroform.[2] |

| NBD-F | Soluble in DMSO, DMF, methanol, acetonitrile (B52724), and chloroform.[10] |

Experimental Protocols

NBD derivatives are versatile labeling reagents. The following are detailed protocols for common applications.

Labeling of Peptides and Proteins with NBD-Cl/NBD-F

This protocol describes a general procedure for labeling the primary amino groups (N-terminus and lysine (B10760008) side chains) of proteins and peptides. NBD-F is more reactive than NBD-Cl.[2]

Materials:

-

Protein/peptide of interest

-

NBD-Cl or NBD-F

-

Dimethyl sulfoxide (B87167) (DMSO) or acetonitrile

-

Borate (B1201080) buffer (50 mM, pH 8.0-9.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction vials

Procedure:

-

Prepare Protein/Peptide Solution: Dissolve the protein or peptide in borate buffer to a final concentration of 1-10 mg/mL.

-

Prepare NBD Stock Solution: Dissolve NBD-Cl or NBD-F in DMSO or acetonitrile to a concentration of 10-100 mM.

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the NBD stock solution to the protein/peptide solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37-60°C) for 1-4 hours, protected from light. Reaction times are shorter at higher temperatures and for the more reactive NBD-F.[1][2]

-

Purification: Separate the NBD-labeled protein/peptide from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the absorption maximum of the NBD adduct (~465 nm).

Thiol-Reactive Labeling with NBD Maleimide (B117702)

NBD maleimide derivatives are used to specifically label cysteine residues in proteins and peptides.

Materials:

-

Thiol-containing protein/peptide

-

NBD maleimide

-

Anhydrous DMSO or DMF

-

Degassed buffer (e.g., PBS, HEPES, pH 7.0-7.5)

-

Reducing agent (e.g., TCEP)

-

Size-exclusion chromatography column

Procedure:

-

Reduce Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be labeled, treat the protein with a 10- to 50-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Prepare Protein Solution: Dissolve the thiol-containing protein in a degassed buffer at a concentration of 1-10 mg/mL.

-

Prepare NBD Maleimide Stock Solution: Dissolve the NBD maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL immediately before use.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the NBD maleimide stock solution to the protein solution.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification and Characterization: Purify and characterize the labeled protein as described in section 2.1.

Amine-Reactive Labeling with NBD-NHS Ester

NBD-NHS esters provide a more stable and efficient way to label primary amines compared to NBD-Cl/F.

Materials:

-

Protein/peptide of interest

-

NBD-NHS ester

-

Anhydrous DMSO or DMF

-

Bicarbonate buffer (0.1 M, pH 8.3-8.5)

-

Size-exclusion chromatography column

Procedure:

-

Prepare Protein Solution: Dissolve the protein in bicarbonate buffer at a concentration of 5-20 mg/mL.

-

Prepare NBD-NHS Ester Stock Solution: Dissolve the NBD-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 5- to 10-fold molar excess of the NBD-NHS ester stock solution to the protein solution.

-

Incubation: Incubate for 1-4 hours at room temperature, protected from light.

-

Purification and Characterization: Purify and characterize the labeled protein as described in section 2.1.

Applications in Studying Signaling Pathways

NBD-labeled molecules are powerful tools for investigating various cellular signaling pathways.

Apoptosis Detection using NBD-labeled Phosphatidylserine (B164497)

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. NBD-labeled PS can be used to monitor this process.

In this pathway, an apoptotic stimulus leads to the activation of caspases, which in turn activate scramblase enzymes. Scramblases facilitate the translocation of phosphatidylserine to the outer cell membrane. Externally added NBD-PS can then bind to the exposed PS, allowing for the fluorescent detection of early apoptotic cells and their subsequent phagocytosis by macrophages.[5]

Investigating Ceramide-Mediated Apoptosis

Ceramide is a lipid second messenger that plays a crucial role in apoptosis. NBD-labeled ceramide analogs can be used to trace its intracellular localization and signaling.

Apoptotic stimuli like TNF-α can activate sphingomyelinase, leading to the production of ceramide. Ceramide then acts on mitochondria, inducing stress and the release of pro-apoptotic factors, which initiates the caspase cascade and ultimately leads to apoptosis. NBD-labeled ceramide can be introduced exogenously to mimic the action of endogenous ceramide and visualize its trafficking and effects within the cell.[1][2]

Experimental Workflow for Protein Labeling and Analysis

The following diagram illustrates a typical workflow for labeling a protein with an NBD derivative and subsequent analysis.

This workflow outlines the key steps from preparing the reagents to analyzing the final labeled product, ensuring a successful and well-characterized conjugation.

Conclusion

This compound and its reactive derivatives are invaluable tools for researchers in life sciences and drug development. Their small size, fluorogenic nature, and environmental sensitivity allow for the sensitive and specific detection and tracking of biomolecules in complex biological systems. By understanding their chemical properties and utilizing the detailed protocols provided in this guide, researchers can effectively employ NBD-based probes to gain deeper insights into cellular processes and signaling pathways. The continuous development of new NBD-based probes and labeling strategies will undoubtedly further expand their applications in biological research.

References

- 1. Apoptotic Sphingolipid Signaling by Ceramides in Lung Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide-Induced Apoptosis in Renal Tubular Cells: A Role of Mitochondria and Sphingosine-1-Phoshate [mdpi.com]

- 3. www3.nd.edu [www3.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. Discrimination of early and late apoptotic cells by NBD-phosphatidylserine-labelling and time-lapse observation of phagocytosis of apoptotic cells by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo staining of cytoskeletal actin by autointernalization of nontoxic concentrations of nitrobenzoxadiazole-phallacidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Novel NBD-Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of novel NBD-amine derivatives. These fluorescent compounds are instrumental in various fields, including biochemistry, cell biology, and drug development, primarily serving as probes for cellular imaging and as derivatizing agents for analytical chemistry.

Introduction to this compound Derivatives

7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives are a class of fluorophores widely utilized for their sensitivity to the local environment and their reactivity towards nucleophiles.[1][2] The core of these derivatives is the NBD group, which is typically attached to various amine-containing molecules. The synthesis primarily involves the reaction of an amine with a halogenated NBD precursor, most commonly 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or the more reactive 4-fluoro-7-nitrobenz-2-oxa-1,3-diazole (NBD-F).[3][4]

NBD-Cl itself is non-fluorescent but reacts with primary and secondary amines to form highly fluorescent adducts.[3][5] This "fluorogenic" property makes it an excellent tool for labeling and detecting amine-containing biomolecules such as amino acids, peptides, and proteins.[3] The resulting this compound derivatives exhibit fluorescence in the visible spectrum, with excitation and emission maxima that are sensitive to the polarity of the solvent.[2][3] This solvatochromism is a key feature, as the fluorescence quantum yield is often low in aqueous environments but increases significantly in more hydrophobic settings like lipid membranes.[2][6]

Core Synthetic Pathway: Nucleophilic Aromatic Substitution

The fundamental reaction for synthesizing this compound derivatives is a nucleophilic aromatic substitution (SNAr). In this reaction, the lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electron-deficient carbon atom of the NBD ring that is bonded to the halogen (e.g., chlorine in NBD-Cl). This leads to the displacement of the halide ion and the formation of a new carbon-nitrogen bond.[7][8] The reaction is typically carried out in a basic medium, which facilitates the deprotonation of the amine, increasing its nucleophilicity.[7]

A generalized workflow for this synthesis is depicted below.

Synthesis of Novel Derivatives: Methodologies and Data

The versatility of the SNAr reaction allows for the synthesis of a wide array of novel this compound derivatives by varying the amine substrate. Below are protocols and data for the synthesis of representative novel derivatives.

3.1. Synthesis of a Crown Ether-NBD Derivative

This example illustrates the conjugation of NBD to a macrocyclic amine, creating a probe potentially useful for ion sensing. The synthesis involves reacting NBD-Cl with an amino-benzo-18-crown-6 ether.[9]

Experimental Protocol:

-

Reactant Preparation: Dissolve 4'-aminobenzo-18-crown-6 (B2564457) (1.0 eq) and sodium bicarbonate (1.5 eq) in acetonitrile.

-

Reaction Initiation: Add a solution of NBD-Cl (1.1 eq) in acetonitrile dropwise to the stirred amine solution.

-

Reaction Conditions: Heat the mixture to 60°C and stir under a nitrogen atmosphere for 4 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Filter the solid bicarbonate and evaporate the solvent under reduced pressure.

-

Purification: Redissolve the crude product in dichloromethane (B109758) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to yield the final product.

3.2. Synthesis of a Bioactive NBD-Conjugate (NBD-Gabapentin)

This protocol describes the derivatization of the drug gabapentin (B195806) with NBD-Cl, a common step for enabling fluorescent detection in HPLC-based quantification methods.[4]

Experimental Protocol:

-

Buffer Preparation: Prepare a 50 mM borate (B1201080) buffer and adjust the pH to 8.5.

-

Derivatization: Mix an aqueous solution of gabapentin (1.0 eq) with the borate buffer. Add a solution of NBD-Cl (1.2 eq) in methanol.

-

Reaction Conditions: Heat the reaction vial at 70°C for 30 minutes in a water bath.

-

Quenching: Cool the reaction mixture in an ice bath and then acidify with hydrochloric acid to stop the reaction.

-

Analysis: The resulting solution containing the NBD-gabapentin derivative is then ready for direct injection into an HPLC system with a fluorescence detector.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of various this compound derivatives based on literature findings.

| Amine Substrate | NBD Reagent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Aniline | NBD-Cl | Acetonitrile | NaHCO₃ | 60 | 3 | >90 | >98 | [9] |

| Glycine | NBD-F | Borate Buffer (pH 8.0) | - | 60 | < 0.1 | Quant. | >99 | [3] |

| Furfurylamine | NBD-Cl | Ethanol | Et₃N | 25 | 2 | 85 | >98 | [10] |

| Adamantylamine | NBD-Cl | Ethanol | Et₃N | 25 | 2 | 78 | >97 | [10] |

| Cystamine | NBD-Cl | Methanol | - | 25 | 24 | ~70 | >95 | [11] |

Applications in Signaling Pathway Analysis

This compound derivatives are invaluable tools for visualizing and tracking molecules within biological systems. For instance, an NBD-labeled drug can be used to study its uptake, distribution, and interaction with cellular targets. One major application is in the study of hydrogen sulfide (B99878) (H₂S) signaling, where specific NBD-amines are designed to react with H₂S, leading to a change in their fluorescent properties. This "turn-on" or "turn-off" response allows for the detection and quantification of endogenous H₂S.[1][12][13]

The diagram below illustrates a common mechanism for H₂S detection using an this compound based fluorescent probe.

In this pathway, the this compound probe reacts selectively with H₂S.[13] This reaction, known as thiolysis, cleaves the C-N bond, releasing the amine and forming an NBD-thiol product.[1][14] If the original probe was designed with an additional fluorophore quenched by the NBD moiety, this cleavage results in a significant "turn-on" fluorescent signal.[12] This strategy enables real-time imaging of H₂S production in living cells.[12]

Conclusion

The synthesis of novel this compound derivatives via nucleophilic aromatic substitution is a robust and versatile method for creating advanced fluorescent tools. The straightforward reaction conditions and the ability to incorporate a wide variety of amine-containing molecules allow for the tailored design of probes for specific applications in research and drug development. From basic derivatization for analytical quantification to sophisticated probes for imaging signaling molecules like H₂S, NBD-amines continue to be a cornerstone of modern chemical biology.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. interchim.fr [interchim.fr]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. biotium.com [biotium.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fast-Response Turn-on Fluorescent Probes Based on Thiolysis of NBD Amine for H2 S Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Solubility of NBD-amine and its Derivatives

An In-depth Technical Guide to the Solubility and Stability of NBD-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (4-amino-7-nitrobenzofurazan) and its derivatives. Understanding these core physicochemical properties is crucial for the effective application of these fluorescent probes in biological research and drug development, ensuring reliable and reproducible experimental outcomes.

The solubility of this compound and its derivatives is highly dependent on the solvent and the specific chemical structure of the derivative. Generally, the nitrobenzoxadiazole moiety imparts a degree of polarity, influencing its behavior in various media.

Qualitative Solubility Overview

This compound and its precursor, NBD-Cl, are generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[1] The presence of the amino group can facilitate hydrogen bonding, further aiding solubility in protic solvents.[2] While NBD itself has limited aqueous solubility, derivatives can be synthesized to be water-soluble, for instance, by conjugation with amino acids like lysine (B10760008) or histidine.[3] The fluorescence of NBD derivatives is often weak in aqueous solutions and significantly enhanced in hydrophobic environments like lipid membranes or when bound to proteins.[4][5] For methanolic solutions, solubility can be improved by the addition of a base, such as 0.2 M KOH (1–5% v/v).[1]

Quantitative Solubility Data

Table 1: Molar Fraction (103x) Solubility of 7-amino-6-nitrobenzodifuroxan in Various Solvents [6]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | Ethyl Acetate | Acetone | Acetonitrile (B52724) | Toluene | Cyclohexane | n-Hexane | 1,4-Dioxane | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| 288.15 | 1.39 | 0.85 | 0.65 | 0.48 | 0.52 | 0.41 | 2.85 | 6.45 | 1.55 | 0.25 | 0.03 | 0.02 | 4.55 | 25.45 | 35.65 |

| 293.15 | 1.75 | 1.05 | 0.81 | 0.59 | 0.65 | 0.51 | 3.45 | 7.85 | 1.95 | 0.31 | 0.04 | 0.03 | 5.55 | 30.25 | 41.25 |

| 298.15 | 2.15 | 1.29 | 0.99 | 0.72 | 0.79 | 0.62 | 4.15 | 9.45 | 2.35 | 0.38 | 0.05 | 0.04 | 6.65 | 35.55 | 47.35 |

| 303.15 | 2.65 | 1.58 | 1.21 | 0.88 | 0.96 | 0.75 | 5.05 | 11.35 | 2.85 | 0.46 | 0.06 | 0.05 | 7.95 | 41.45 | 53.95 |

| 308.15 | 3.25 | 1.92 | 1.47 | 1.07 | 1.17 | 0.91 | 6.15 | 13.55 | 3.45 | 0.55 | 0.07 | 0.06 | 9.45 | 47.95 | 61.15 |

| 313.15 | 3.95 | 2.31 | 1.78 | 1.29 | 1.42 | 1.10 | 7.45 | 16.05 | 4.15 | 0.66 | 0.09 | 0.07 | 11.25 | 55.15 | 68.95 |

| 318.15 | 4.75 | 2.76 | 2.13 | 1.55 | 1.71 | 1.32 | 8.95 | 18.95 | 5.05 | 0.79 | 0.11 | 0.08 | 13.35 | 63.05 | 77.45 |

| 323.15 | 5.65 | 3.27 | 2.53 | 1.84 | 2.04 | 1.57 | 10.65 | 22.25 | 6.05 | 0.94 | 0.13 | 0.10 | 15.75 | 71.75 | 86.65 |

| 328.15 | 6.75 | 3.86 | 2.99 | 2.18 | 2.41 | 1.85 | 12.65 | 25.95 | 7.25 | 1.11 | 0.15 | 0.12 | 18.55 | 81.25 | 96.55 |

| 333.15 | 8.05 | 4.55 | 3.52 | 2.57 | 2.84 | 2.18 | 14.95 | 30.15 | 8.65 | 1.31 | 0.18 | 0.14 | 21.75 | 91.65 | 107.25 |

Stability of this compound

The stability of this compound is a critical factor for its storage and use in experimental settings, particularly concerning temperature, pH, and light exposure.

General Stability and Storage

This compound is a stable compound when stored correctly. It is reported to be stable for at least two years upon receipt when stored at -20°C, protected from light and moisture.[7][8] Stock solutions of this compound derivatives should be stored at -20°C or -80°C and used within one to six months to prevent degradation.[4]

pH Stability

This compound exhibits good pH stability, with its fluorescence intensity remaining constant in a pH range of 2 to 9.[7] However, its precursor, NBD-Cl, is known to decompose under alkaline conditions (pH > 9) to the hydroxyl derivative (NBD-OH), which can lead to increased background fluorescence in labeling experiments.[9] Therefore, controlling the pH is crucial when using NBD-Cl for derivatization.

Thermal Stability

The thermal stability of NBD derivatives can be assessed by studying their decomposition kinetics. While specific data for this compound is limited, the thermal decomposition of a related diazonium derivative provides insight into the stability of the core structure at elevated temperatures.

Table 2: Thermal Decomposition Kinetics of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD) [10]

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (min) |

| 30 | 3.18 x 10⁻⁵ | 363 |

| 45 | 1.19 x 10⁻⁴ | 97.06 |

| 55 | 4.87 x 10⁻⁴ | 23.72 |

| 65 | 12.88 x 10⁻⁴ | 8.97 |

| 75 | 21.32 x 10⁻⁴ | 5.42 |

The data indicates that the decomposition follows first-order kinetics and that the compound is highly stable in an acidic medium at lower temperatures, with a predicted half-life of approximately 10 hours at 25°C and 7.3 months at -20°C.[10]

Experimental Protocols

Detailed and standardized protocols are essential for obtaining reliable and comparable data. The following sections provide methodologies for assessing the solubility and stability of this compound.

Protocol for Solubility Assessment

This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, methanol, PBS)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC system

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial.

-

Vortex the mixture vigorously for 2-5 minutes.

-

Equilibrate the suspension at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved this compound.

-

-

Quantification of Soluble this compound:

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 470 nm) or RP-HPLC with a fluorescence detector.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Protocol for Stability-Indicating HPLC Assay

This protocol describes a method to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

-

This compound

-

HPLC system with a UV or fluorescence detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

-

Forced degradation reagents: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂

-

Temperature-controlled oven

-

UV light chamber

Procedure:

-

HPLC Method Development and Validation:

-

Develop an HPLC method capable of separating this compound from its potential degradation products. A typical starting point is a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid).

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and range.[11][12][13]

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at a specified temperature (e.g., 60°C) for a set period. Neutralize the solution before injection.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before injection.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep it at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 70°C) for a defined period. Dissolve the sample in a suitable solvent before injection.

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specific duration.

-

-

Analysis:

-

Analyze the stressed samples by the validated HPLC method alongside a non-stressed control sample.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent this compound.

-

Calculate the percentage of degradation.

-

Visualizations of Workflows and Pathways

Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways where this compound probes are utilized.

Experimental Workflow for this compound Solubility Assessment

Caption: Workflow for determining the solubility of this compound.

Workflow for Stability-Indicating HPLC Assay

Caption: Workflow for assessing the stability of this compound.

Signaling Pathway: Visualization of Apoptosis using NBD-based Probes

NBD-based probes can be used to visualize key events in apoptosis, such as the externalization of phosphatidylserine (B164497) (PS) on the cell surface, a hallmark of early apoptosis. Annexin V conjugated to a fluorescent probe can bind to PS. While not directly an this compound application, NBD-labeled phospholipids (B1166683) like NBD-PE can be used to study membrane dynamics during apoptosis.

Caption: Visualization of apoptosis detection using a fluorescent probe.

References

- 1. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - BG [thermofisher.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound - CAS-Number 10199-91-4 - Order from Chemodex [chemodex.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A stability indicating method development and validation of a rapid and sensitive RP-HPLC method for Nintedanib and its application in quantification of nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

NBD-Amine as a Fluorogenic Probe for Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-nitrobenz-2-oxa-1,3-diazole (NBD) derivatives, specifically NBD-F (4-fluoro-7-nitrobenzofurazan) and NBD-Cl (4-chloro-7-nitrobenzofurazan), as powerful fluorogenic probes for the detection and quantification of primary and secondary amines. Initially developed as a fluorogenic reagent for amino acids, the applications of NBD-based probes have expanded significantly in biochemistry, cell biology, and drug development due to their small size, environmental sensitivity, and high reactivity.[1][2] This document details the underlying mechanism of action, presents key quantitative data in a comparative format, provides detailed experimental protocols for various applications, and includes visualizations of the reaction pathways and experimental workflows.

Introduction to NBD-Amine Probes

NBD-Cl was first introduced in 1968 as a fluorogenic derivatization reagent for amines.[1][3] Both NBD-Cl and its more reactive counterpart, NBD-F, are essentially non-fluorescent in their native state.[4][5] Upon reaction with primary or secondary amines, they form highly fluorescent and stable this compound adducts.[6][7] This "turn-on" fluorescence makes them ideal probes for sensitive detection. The reaction is a nucleophilic aromatic substitution, where the amine displaces the halogen (fluorine or chlorine) on the NBD moiety.[2][6]

The fluorescence of this compound adducts is characterized by a large Stokes shift and is highly sensitive to the polarity of the local environment.[8] The quantum yield of fluorescence is typically low in aqueous solutions but increases significantly in nonpolar environments, making NBD probes valuable for studying protein conformation and membrane interactions.[8] NBD-F is considerably more reactive than NBD-Cl; for instance, its reaction with glycine (B1666218) is approximately 500 times faster.[3][9] This higher reactivity allows for milder reaction conditions.[9]

Mechanism of Action: Fluorogenic Reaction with Amines

The core of the this compound probe's functionality lies in a nucleophilic aromatic substitution reaction. The strong electron-withdrawing nitro group on the benzofurazan (B1196253) ring activates the 4-position for nucleophilic attack by the lone pair of electrons on the nitrogen atom of a primary or secondary amine. This reaction results in the formation of a stable, fluorescent this compound derivative.

Quantitative Data

The photophysical properties of this compound adducts are crucial for their application. The following tables summarize key quantitative data for easy comparison.

Table 1: Spectral Properties of this compound Adducts

| NBD Derivative | Analyte Type | Excitation Max (λex) | Emission Max (λem) | Solvent | Reference(s) |

| NBD-F/Cl Adduct | Primary Aliphatic Amine | ~465 nm | ~535 nm | Methanol | [5] |

| NBD-F/Cl Adduct | Secondary Aliphatic Amine | ~485 nm | ~540 nm | Methanol | [5] |

| NBD-F Adduct | General Amines | ~470 nm | ~530 nm | Aqueous/Acetonitrile | [10] |

| NBD-Cl Adduct | General Amines | ~464 nm | ~512 nm | Aqueous | [9][11] |

| NBD-Cl Adduct | Thiamine | 472 nm | 562 nm | Buffered medium | [12] |

| NBD-Cl Adduct | Bacitracin | 473.4 nm | 540 nm | Buffered medium | [12] |

Table 2: Fluorescence Quantum Yields (Φ) of this compound Adducts in Various Solvents

The fluorescence quantum yield of this compound adducts is highly dependent on the solvent polarity, generally increasing in less polar environments.[8]

| This compound Adduct | Solvent | Dielectric Constant | Quantum Yield (Φ) | Reference(s) |

| Primary Amine Adduct | Methanol | 32.7 | 0.3 | |

| Secondary Amine Adduct | Methanol | 32.7 | < 0.1 | |

| This compound Adducts | Water | 80.1 | < 0.01 | [3] |

| NBD-NMe₂ | Water | 80.1 | 0.008 | [1] |

| NBD-NHMe | Water | 80.1 | 0.04 | [1] |

| NBD-Serotonin Analogs | Tetrahydrofuran | 7.58 | Significantly Enhanced | [8] |

| NBD-Serotonin Analogs | Dimethyl Sulfoxide | 46.7 | Baseline | [8] |

Note: Aromatic amine derivatives of NBD are essentially non-fluorescent.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: General Labeling of Amines with NBD-F for HPLC Analysis

This protocol is adapted for the pre-column derivatization of small molecules containing primary or secondary amine groups for subsequent HPLC analysis.[4][10]

Materials:

-

Sample containing the amine analyte

-

50 mM Borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA

-

100 mM NBD-F in acetonitrile

-

50 mM HCl aqueous solution

-

Reaction vials

-

Water bath or heating block at 60°C

-

Ice bath

Procedure:

-

Sample Preparation: Dissolve or dilute the sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.

-

Derivatization Reaction: a. In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile. b. Heat the vial at 60°C for 1 minute. c. Immediately cool the reaction vial on an ice bath to stop the reaction.

-

Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.

-

Analysis: The resulting mixture is now ready for injection into an HPLC system for analysis of the NBD-labeled compounds.

Protocol 2: Labeling of Peptides and Amino Acids with NBD-Cl

This protocol is suitable for the derivatization of amino acids and the N-terminal amines of peptides.[13]

Materials:

-

Amino acid or peptide solution (400-600 µg/mL)

-

NBD-Cl solution in ethanol (B145695) (1.41 µg/mL)

-

Ethanol

-

Ethanol saturated with sodium acetate

-

Pyrex test tubes

-

Water bath at 75°C

Procedure for Amino Acid Labeling:

-

In a Pyrex test tube, pipette the following in order:

-

2.0 mL of ethanol

-

0.1 mL of NBD-Cl solution in ethanol

-

0.1 mL of ethanol saturated with sodium acetate

-

0.1 mL of the amino acid solution

-

-

Incubate the mixture at 75°C for 20 minutes.

-

Allow the solution to cool to room temperature before analysis (e.g., by fluorescence spectrophotometry or TLC).

Procedure for Peptide Labeling:

-

In a Pyrex test tube, add:

-

0.4 mL of the peptide solution

-

1.5 mL of ethanol

-

0.1 mL of ethanolic sodium acetate

-

0.4 mL of ethanolic NBD-Cl solution

-

-

Incubate under the same conditions (75°C for 20 minutes).

-

Cool before analysis.

Applications in Research and Drug Development

The unique properties of this compound probes have led to their widespread use in various scientific disciplines.

-

Amino Acid Analysis: NBD-F and NBD-Cl are extensively used for the sensitive quantification of amino acids in biological samples via HPLC with fluorescence detection.[4][14][15]

-

Protein Labeling and Conformational Studies: The environmental sensitivity of NBD fluorescence is exploited to probe the local environment of labeled residues in proteins, providing insights into protein folding, binding, and conformational changes.[1]

-

Cellular Imaging: NBD-based probes have been designed to target specific organelles and report on the local concentration of specific molecules, such as hydrogen sulfide.[1]

-

Drug Development: NBD derivatives can be used to label amine-containing drugs to study their uptake, distribution, and metabolism. Additionally, the reactivity of NBD can be harnessed to design H₂S-triggered prodrug release systems.[1]

Conclusion

This compound probes, particularly NBD-F and NBD-Cl, are versatile and highly effective tools for the fluorogenic detection of primary and secondary amines. Their well-characterized reaction mechanism, coupled with the environmentally sensitive fluorescence of their adducts, provides a robust platform for a wide range of applications in research and drug development. The choice between NBD-F and NBD-Cl will depend on the required reactivity and the specific experimental conditions. This guide provides the foundational knowledge and practical protocols to successfully implement this compound probes in the laboratory.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biotium.com [biotium.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. interchim.fr [interchim.fr]

- 10. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 11. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Chameleon of the Micro-World: An In-depth Technical Guide to NBD-amine Environmental Sensitivity

For researchers, scientists, and drug development professionals, understanding the local environment at the molecular level is paramount. This guide delves into the core principles of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-amines, a class of environmentally sensitive fluorescent probes that act as molecular chameleons, changing their fluorescence properties in response to their surroundings.

NBD-amines are fluorogenic compounds that exhibit a remarkable sensitivity to the polarity of their environment.[1][2] They are typically weakly fluorescent in polar, aqueous media and display a significant increase in fluorescence intensity in nonpolar, hydrophobic environments such as organic solvents, lipid membranes, or the hydrophobic pockets of proteins.[1][2][3] This "turn-on" fluorescence makes them powerful tools for a wide range of applications, from probing membrane structure and dynamics to detecting protein-ligand interactions.[3][4]

The Engine of Sensitivity: Intramolecular Charge Transfer (ICT)

The environmental sensitivity of NBD-amines stems from a photophysical process known as Intramolecular Charge Transfer (ICT).[3][5] In the NBD-amine structure, the amino group acts as an electron donor and the nitrobenzoxadiazole moiety serves as a strong electron acceptor.[3] Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment.[2][3]

In polar solvents, the highly polar excited state is stabilized by solvent dipoles, which promotes non-radiative decay pathways, leading to low fluorescence quantum yields.[3] Conversely, in nonpolar environments, these non-radiative pathways are less favored, resulting in a significant enhancement of fluorescence.[2][3] This solvatochromism is also often accompanied by a blue shift in the emission maximum in less polar solvents.[2][6]

Quantitative Insights: this compound Photophysical Properties

The fluorescence properties of NBD-amines are quantitatively dependent on the solvent environment. The following tables summarize key photophysical parameters for this compound derivatives in various solvents.

| Solvent | Dielectric Constant (ε) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Reference |

| Water | 80.1 | ~550 | <0.01 | [7][8] |

| Methanol | 32.7 | 535 | 0.3 (primary amine derivative) | [7] |

| Ethanol | 24.6 | - | 0.23 (butylamine adduct) | [8] |

| Acetone | 20.7 | ~530 | - | [2] |

| Isopropanol | 19.9 | ~525 | - | [2] |

| Tetrahydrofuran | 7.6 | ~510 | - | [2] |

Table 1: Solvent Effects on the Fluorescence Properties of this compound Derivatives. This table illustrates the significant impact of solvent polarity on the emission wavelength and quantum yield of NBD-amines. A clear trend of decreasing emission wavelength (blue shift) and increasing quantum yield is observed as the solvent polarity decreases.

| Derivative | Excitation Maximum (λex, nm) | Emission Maximum (λem, nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference | |---|---|---|---|---|---| | this compound adducts (general) | ~464 | ~512 | - | - | Aqueous solutions |[9] | | Primary aliphatic amine derivative | 465 | 535 | 22,000 | 0.3 | Methanol |[7] | | Secondary aliphatic amine derivative | 485 | 540 | 25,000 | <0.1 | Methanol |[7] | | NBD-ethylenediamine | 466 | 535 | - | - | Methanol |[10] | | NBD-butylamine adduct | 428 | - | 32,000 | 0.23 | Methanol/Ethanol |[8] |

Table 2: Spectroscopic Properties of Various this compound Derivatives. This table provides specific photophysical data for different this compound conjugates, highlighting the variations in their spectral properties.

Experimental Corner: Methodologies for this compound Applications

The utilization of NBD-amines in research necessitates specific experimental protocols. Below are detailed methodologies for key applications.

Protocol 1: Labeling of Amines with NBD-Cl

This protocol outlines the fundamental procedure for conjugating NBD-Cl to primary and secondary amines, a crucial first step for many applications.

Materials:

-

NBD-Cl (4-chloro-7-nitrobenzofurazan)

-

Amine-containing sample (e.g., protein, peptide, small molecule)

-

50 mM Borate (B1201080) buffer, pH 8.0, with 20 mM EDTA

-

Acetonitrile

-

50 mM HCl

Procedure:

-

Prepare the sample solution by dissolving or mixing the amine-containing sample in 50 mM borate buffer (pH 8.0) with 20 mM EDTA.[9]

-

In a reaction vial, mix 300 µL of the sample solution with 100 µL of a 100 mM NBD-Cl solution in acetonitrile.[9]

-

Incubate the reaction mixture at 60 °C for 1 minute.[9]

-

Immediately cool the vial on an ice bath to stop the reaction.[9]

-

Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[9]

-

The NBD-labeled product is now ready for analysis, such as HPLC or fluorescence spectroscopy.

Protocol 2: Measurement of this compound Fluorescence in Different Environments

This protocol describes how to measure the fluorescence of NBD-labeled molecules to probe the polarity of their local environment.

Materials:

-

NBD-labeled sample

-

A series of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, tetrahydrofuran)

-

Fluorometer

Procedure:

-

Prepare stock solutions of the NBD-labeled sample in a suitable organic solvent (e.g., DMSO or methanol).

-

Prepare a series of solutions of the NBD-labeled sample in the different solvents of interest at a consistent concentration (e.g., 8 µM).[2]

-

Record the fluorescence emission spectra for each solution using an excitation wavelength of approximately 465-470 nm.[2][11]

-

Measure the fluorescence intensity at the emission maximum for each solvent.

-

Determine the quantum yield in each solvent relative to a known standard (e.g., rhodamine B in ethanol).[12]

-

Analyze the shift in the emission maximum and the change in fluorescence intensity as a function of solvent polarity.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the principles and applications of NBD-amines, the following diagrams, generated using the DOT language, provide visual representations of key processes.

Figure 1: Mechanism of this compound environmental sensitivity.

Figure 2: General experimental workflow for using NBD-amines.

Figure 3: Probing ligand-receptor binding using an NBD-labeled ligand.

Conclusion

NBD-amines represent a versatile and powerful class of fluorescent probes. Their inherent sensitivity to the local environment, governed by the intramolecular charge transfer mechanism, allows for the direct interrogation of molecular-level polarity and hydrophobicity. By understanding the fundamental principles of their function and employing robust experimental methodologies, researchers can leverage NBD-amines to gain critical insights into a wide array of biological processes, from membrane dynamics to the intricacies of protein-ligand interactions, thereby advancing scientific discovery and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of hydrogen bonding in excited state intramolecular charge transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 9. interchim.fr [interchim.fr]

- 10. biotium.com [biotium.com]

- 11. NBD fluorescence assay [bio-protocol.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to NBD-amine (4-amino-7-nitrobenzofurazan)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NBD-amine (4-amino-7-nitrobenzofurazan), a versatile fluorescent probe with significant applications in biological and pharmaceutical research. This document covers its chemical properties, supplier information, detailed experimental protocols, and its utility in studying cellular processes and in drug discovery.

Core Concepts and Properties

This compound, also known as 7-Amino-4-nitro-2,1,3-benzoxadiazole, is a fluorescent molecule belonging to the nitrobenzoxadiazole (NBD) family. Its chemical structure features an electron-donating amino group and an electron-withdrawing nitrobenzofurazan core. This "push-pull" system is the basis for its environment-sensitive fluorescence, a key characteristic exploited in many of its applications.[1][2]

CAS Number: 10199-91-4[2]

The fluorescence of this compound and its derivatives is highly dependent on the polarity of the surrounding environment. In aqueous solutions, this compound is weakly fluorescent. However, its fluorescence quantum yield increases significantly in nonpolar or hydrophobic environments, such as within cell membranes or the hydrophobic pockets of proteins.[2][3] This property makes it an excellent tool for probing molecular interactions and local environments.

Supplier Information

This compound is commercially available from various chemical suppliers. Researchers can source this compound from the following vendors:

-

Alfa Chemistry

-

MedchemExpress

-

Chemodex

-

Biomol

It is advisable to request a certificate of analysis from the supplier to ensure the purity of the compound for experimental use.

Quantitative Data

The photophysical properties of this compound and its derivatives are crucial for their application as fluorescent probes. The following tables summarize key quantitative data.

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 10199-91-4 | [2] |

| Molecular Formula | C₆H₄N₄O₃ | MedchemExpress |

| Molecular Weight | 180.12 g/mol | MedchemExpress |

| Appearance | Orange to brown powder | Alfa Chemistry |

| Storage Conditions | -20°C, protected from light | [2] |

Table 2: Spectral Properties of this compound Derivatives

The spectral properties of NBD-adducts are highly sensitive to the solvent environment. The following data for this compound derivatives, formed by reacting an NBD halide with a primary amine, illustrates this dependency.

| This compound Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Solvent | Reference |

| General this compound adducts | ~464 | ~512 | Aqueous solution | [4] |

| NBD-labeled amino acids | ~470 | ~530 | Not specified | [4] |

| NBD-labeled serotonin (B10506) analogs | 465 | Varies with solvent polarity | Various organic solvents | [2] |

| NBD-ethylenediamine | 466 | 535 | Methanol | Biotium |

Experimental Protocols

The primary application of this compound and its precursors, NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan), is the fluorescent labeling of primary and secondary amines in biomolecules. The reaction results in a stable this compound derivative.

General Protocol for Labeling Amines with NBD Halides

This protocol describes a general procedure for the synthesis of this compound derivatives through nucleophilic aromatic substitution.

Materials:

-

NBD-Cl or NBD-F

-

Amine-containing molecule (e.g., protein, peptide, amino acid)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3-9.0)

-

Hydroxylamine (B1172632) (optional, for quenching)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Dissolve the protein to be labeled in 0.1 M sodium bicarbonate buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of other primary amines (e.g., Tris).[5]

-

Reactive Dye Preparation: Immediately before use, dissolve the NBD halide in DMF or DMSO to a concentration of 10 mg/mL.[5]

-

Labeling Reaction: While gently stirring the protein solution, slowly add the reactive dye solution. The molar ratio of dye to protein may need to be optimized, but a starting point is a 10- to 20-fold molar excess of the dye.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): The reaction can be stopped by adding freshly prepared 1.5 M hydroxylamine (pH 8.5).[6]

-

Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column.

Protocol for Cellular Imaging of NBD-labeled Lipids

NBD-labeled lipids are widely used to study lipid transport and metabolism in living cells.

Materials:

-

NBD-labeled lipid (e.g., NBD-phosphatidylcholine)

-

Mammalian cells cultured on coverslips or in imaging dishes

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

-

Labeling: Remove the culture medium and wash the cells with PBS. Incubate the cells with a solution containing the NBD-labeled lipid at a concentration of 1-10 µM in serum-free medium for 15-60 minutes at 37°C.

-

Washing: After incubation, wash the cells three times with cold PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for NBD fluorescence (Excitation ~460 nm, Emission ~540 nm).

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research areas.

Probing Protein Structure and Function

The environment-sensitive fluorescence of the NBD group can be used to monitor conformational changes in proteins, protein-ligand binding, and protein-protein interactions. When an NBD-labeled protein undergoes a conformational change that alters the polarity of the environment around the NBD probe, a corresponding change in fluorescence intensity or emission wavelength can be observed.

High-Throughput Screening

NBD-based assays are amenable to high-throughput screening (HTS) formats for drug discovery. For instance, an assay for inhibitors of an enzyme could be designed where the enzyme's activity on an NBD-labeled substrate results in a change in fluorescence. Potential inhibitors can then be screened for their ability to prevent this change.

Cellular Imaging and Drug Delivery

NBD's ability to fluorescently label a wide range of biomolecules allows for the visualization of their localization and trafficking within cells. NBD-labeled drugs or drug carriers can be used to study their cellular uptake, distribution, and mechanism of action.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway that can be investigated using this compound probes.

Experimental Workflow for Protein Labeling and Analysis

Caption: Workflow for labeling proteins with NBD halides.

Workflow for Cellular Uptake Studies of NBD-Labeled Drugs

Caption: Workflow for studying cellular uptake of NBD-labeled drugs.

Conceptual Signaling Pathway Investigated with an NBD-Labeled Ligand

This diagram illustrates a hypothetical scenario where an NBD-labeled ligand is used to study its binding to a G-protein coupled receptor (GPCR) and the subsequent downstream signaling.

References

- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

The Advent of a Versatile Fluorophore: A Technical Guide to NBD Dyes

An in-depth exploration of the discovery, history, and core applications of 7-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorescent dyes, tailored for researchers, scientists, and drug development professionals.

First introduced in 1968 by Ghosh and Whitehouse, 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) was developed as a fluorogenic reagent for the detection of amino acids and other amines.[1] This pioneering work laid the foundation for a versatile class of fluorescent probes that have become indispensable tools in biochemistry, cell biology, and drug discovery. The NBD scaffold is prized for its small size, environmental sensitivity, and reactivity towards nucleophiles, enabling the study of molecular interactions and dynamics in complex biological systems.[1][2][3]

Core Chemistry and Key Derivatives